molecular formula C38H49F3N6O11 B10827382 (2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B10827382
M. Wt: 822.8 g/mol
InChI Key: NMTAUOFQNNRBTK-LTQJSTEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

BIO-1211 (trifluoroacetate salt) is synthesized through a series of peptide coupling reactionsThe reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, and the reactions are carried out in solvents like dimethylformamide .

Industrial Production Methods

Industrial production of BIO-1211 (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography and lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions

BIO-1211 (trifluoroacetate salt) primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions and does not readily undergo oxidation or reduction reactions .

Common Reagents and Conditions

The common reagents used in the synthesis of BIO-1211 (trifluoroacetate salt) include N,N’-diisopropylcarbodiimide, hydroxybenzotriazole, and trifluoroacetic acid. The reactions are typically carried out at room temperature in solvents like dimethylformamide .

Major Products Formed

The major product formed from the synthesis of BIO-1211 (trifluoroacetate salt) is the peptide inhibitor itself, which is obtained in a lyophilized powder form. The purity of the product is typically greater than 97% as determined by high-performance liquid chromatography .

Scientific Research Applications

BIO-1211 (trifluoroacetate salt) has a wide range of scientific research applications:

Mechanism of Action

BIO-1211 (trifluoroacetate salt) exerts its effects by binding to the α4β1 integrin with high affinity. This binding inhibits the interaction between α4β1 integrin and its ligands, such as vascular cell adhesion molecule-1. By blocking this interaction, BIO-1211 (trifluoroacetate salt) prevents integrin-mediated cell adhesion and migration, which are critical processes in immune responses and inflammation .

Comparison with Similar Compounds

BIO-1211 (trifluoroacetate salt) is unique in its high selectivity and tight-binding properties for α4β1 integrin. Similar compounds include:

BIO-1211 (trifluoroacetate salt) stands out due to its specific inhibition of α4β1 integrin and its potential therapeutic applications in immune-related conditions.

Properties

Molecular Formula

C38H49F3N6O11

Molecular Weight

822.8 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C36H48N6O9.C2HF3O2/c1-20(2)17-26(38-29(43)18-23-12-14-24(15-13-23)37-36(51)40-25-10-7-6-9-22(25)5)32(46)39-27(19-30(44)45)33(47)41-31(21(3)4)34(48)42-16-8-11-28(42)35(49)50;3-2(4,5)1(6)7/h6-7,9-10,12-15,20-21,26-28,31H,8,11,16-19H2,1-5H3,(H,38,43)(H,39,46)(H,41,47)(H,44,45)(H,49,50)(H2,37,40,51);(H,6,7)/t26-,27-,28-,31-;/m0./s1

InChI Key

NMTAUOFQNNRBTK-LTQJSTEVSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.